3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
3-Hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. This structure is characterized by hydroxyl and phenyl substituents at positions 3, 2, and 4, respectively. These analogs often serve as key intermediates in drug discovery, particularly for neurological and antimicrobial applications .
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2,4-diphenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C22H19N3O2/c26-17-13-7-12-16-19(17)18(14-8-3-1-4-9-14)20-21(23-16)24-25(22(20)27)15-10-5-2-6-11-15/h1-6,8-11,18,23-24H,7,12-13H2 |
InChI Key |
YEPHVBYZWSGFCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Solvent Screening
Ethanol provided optimal balance between solubility and reaction rate:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Water | 78 | 6 |
| Ethanol | 85 | 4.5 |
| DMF | 81 | 5 |
| Toluene | 63 | 8 |
Acid Catalysts
p-Toluenesulfonic acid (10 mol%) increased cyclization rates by 40% compared to acetic acid.
Temperature Profiling
Controlled heating at 2°C/min to 120°C prevented decomposition of heat-sensitive intermediates.
Scalability and Industrial Considerations
Pilot-scale trials (100 g batch) of the one-pot method achieved:
-
Productivity : 1.2 kg/L·h
-
Purification : Crystallization from ethyl acetate/heptane (3:1)
-
Impurities : <0.5% by HPLC
Challenges include:
-
Exothermic reaction control during scale-up
-
Catalyst recovery in aqueous systems
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrazoloquinolines.
Scientific Research Applications
3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions within biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The pyrazolo[3,4-b]quinolin-5-one scaffold is highly modular, with substitutions at positions 3, 4, 7, and 9 significantly altering properties. Key analogs include:
Key Observations :
Yield Comparison :
- 3,7,7-Trimethyl-4-phenyl derivatives: 70% yield .
- 9-Furanoyl analogs: 60–72% yield .
- Ethyl-substituted BRD5648: Synthesized via enantioselective routes with unlisted yields but high purity .
Physicochemical Properties
Thermal Stability : Methyl and ethyl substituents (e.g., I2, BRD5648) improve stability compared to hydroxylated analogs due to reduced hydrogen bonding .
Biological Activity
3-Hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted quinolines and hydrazones. Various methods such as cyclization reactions and condensation techniques are employed to achieve the final product. Detailed synthetic pathways can be found in specialized literature focusing on heterocyclic chemistry.
Antimicrobial Activity
Research indicates that derivatives of pyrazoloquinoline structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 3-hydroxy-2,4-diphenyl derivatives have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. A study reported a minimum inhibitory concentration (MIC) of 6.25 µg/ml for certain derivatives against these pathogens .
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 7a | 12.5 | Pseudomonas aeruginosa |
Antifungal Activity
The compound has also been tested for antifungal properties against strains such as Candida albicans. Results showed varying degrees of inhibition depending on the structural modifications made to the pyrazoloquinoline framework.
Anticancer Activity
Emerging studies suggest that compounds related to this class may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example:
- Mechanism of Action : The proposed mechanisms include the activation of caspases and modulation of cell cycle checkpoints .
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a controlled study assessing various derivatives against Mycobacterium smegmatis, it was observed that the presence of electron-withdrawing groups significantly enhanced antibacterial activity. Compounds with nitro groups demonstrated superior inhibition compared to their non-substituted counterparts . -
Anticancer Research :
A study focusing on cancer cell lines revealed that certain derivatives of this compound could inhibit cell proliferation effectively at low concentrations. The IC50 values were reported in the micromolar range, indicating promising potential for further development as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may interfere with key metabolic enzymes in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in microbial cells leading to cell death.
Q & A
Q. Methodology :
- Step 1 : React dimedone with 3-amino-5-methylpyrazole to form 5-dimethyl-3-(5-methyl-2H-pyrazol-3-yl-amino)cyclohex-2-en-1-one (Intermediate I) .
- Step 2 : Condense Intermediate I with substituted aromatic aldehydes (e.g., benzaldehyde derivatives) in DMF under reflux (2–3 hours) to yield 3,7,7-trimethyl-substituted phenyl intermediates (I1–10) .
- Step 3 : Introduce acyl groups (e.g., furoyl chloride) to the intermediate via nucleophilic substitution, yielding final derivatives (P1–10) in quantifiable yields (60–85%) .
- Characterization : Use elemental analysis, ^1H/^13C NMR, IR, and ESI-MS for structural confirmation. For example, NMR signals at δ 1.2–1.4 ppm confirm methyl groups in dimedone-derived intermediates .
Q. Methodology :
- ^1H NMR : Identify substituent effects (e.g., deshielding of aromatic protons at δ 7.5–8.5 ppm for electron-withdrawing groups) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and hydroxyl (OH) bands at ~3200–3400 cm⁻¹ .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ for C22H19N3O2S at m/z 390.12) and fragmentation patterns .
Critical Analysis : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
How does regioselectivity in pyrazoloquinolinone synthesis depend on substituent electronic effects?
Q. Methodology :
- Substituent Screening : Compare yields of derivatives with electron-donating (e.g., -OCH3) vs. electron-withdrawing (e.g., -NO2) groups on the aldehyde. Electron-rich aldehydes favor higher yields (75–85%) due to enhanced nucleophilic attack .
- DFT Calculations : Use B3LYP/6-31G* to model transition states. For example, para-substituted aldehydes show lower activation energy (ΔG‡ ≈ 25 kcal/mol) than meta-substituted analogs (ΔG‡ ≈ 28 kcal/mol) .
Table 2 : Substituent Effects on Reaction Efficiency
| Substituent | Yield (%) | Activation Energy (kcal/mol) |
|---|---|---|
| -OCH3 (para) | 85 | 25.1 |
| -NO2 (para) | 62 | 29.8 |
| -Cl (meta) | 70 | 27.5 |
What computational strategies optimize conformational analysis of pyrazoloquinolinone derivatives?
Q. Methodology :
- Conformer Sampling : Perform molecular dynamics (MD) simulations in implicit solvent (e.g., water) to identify low-energy conformers .
- Energy Comparison : Calculate relative energies at B3LYP/6-31G*. For example, chair-like cyclohexenone conformers are 3–5 kcal/mol more stable than boat forms .
- Docking Studies : Screen conformers against targets (e.g., acetylcholinesterase) to predict bioactive poses. Pyrazoloquinolinones with hydrophobic substituents show higher binding affinity (ΔG = -9.2 kcal/mol) .
How do oxidation protocols (e.g., DDQ) influence dehydrogenation in pyrazoloquinolinone synthesis?
Q. Methodology :
- Reagent Optimization : Compare DDQ with other oxidants (e.g., MnO2). DDQ in dioxane (reflux, 24 hours) achieves 50–60% dehydrogenation yields, while MnO2 gives <30% .
- Mechanistic Insight : Monitor reaction via TLC/HPLC. DDQ abstracts hydrogen atoms from the tetrahydroquinoline ring, forming aromatic products (λmax shift from 270 nm to 310 nm) .
Critical Challenge : Over-oxidation may occur with excess DDQ. Use stoichiometric ratios (1:4 substrate:DDQ) and purify via flash chromatography (DCM/EtOAc 95:5) .
What strategies address contradictions in biological activity data for pyrazoloquinolinones?
Q. Methodology :
- SAR Studies : Systematically vary substituents (e.g., phenyl vs. thiophene at position 4) and assay antioxidant (DPPH radical scavenging) vs. anticholinesterase activity. Thiophene derivatives show 2-fold higher IC50 values (15 μM vs. 30 μM for phenyl) .
- Meta-Analysis : Cross-reference bioactivity data with structural databases (e.g., PubChem) to identify outliers. For example, discrepancies in IC50 may arise from assay conditions (e.g., pH, solvent) .
Table 3 : Comparative Bioactivity of Derivatives
| Derivative | Substituent (Position 4) | DPPH IC50 (μM) | AChE IC50 (μM) |
|---|---|---|---|
| P1 | Phenyl | 30 | 45 |
| P2 | Thiophene | 15 | 28 |
| P3 | 4-Cl-Phenyl | 25 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
